Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the acylation of a thiophene derivative followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various acids or bases for esterification and hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of other complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate include other thiophene derivatives and esters. For example:
Ethyl (4-chlorobenzoyl)acetate: Used in similar synthetic applications.
Ethyl (2-chlorobenzoyl)acetate: Another ester with comparable chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for targeted research and applications.
Biological Activity
Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an ethyl ester, acetyl group, and a chlorophenyl carbonyl moiety. Its molecular formula is C15H14ClNO3S, and it has distinct physical properties such as:
Property | Value |
---|---|
Molecular Weight | 301.79 g/mol |
Melting Point | 118-120 °C |
Boiling Point | 396 °C at 760 mmHg |
Density | 1.241 g/cm³ |
These properties contribute to its potential reactivity and biological activity.
Biological Activity Overview
Thiophene derivatives have been extensively studied for their pharmacological effects. This compound exhibits a variety of biological activities, including:
- Anti-inflammatory : Thiophene derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
- Antimicrobial : The compound's structure allows it to interact with microbial targets, suggesting potential as an antimicrobial agent.
- Allosteric Modulation : Research indicates that compounds with similar structures can act as allosteric enhancers for G protein-coupled receptors like the A1 adenosine receptor, which is significant for drug design strategies aimed at enhancing physiological responses to endogenous ligands .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the thiophene ring. Studies have shown that modifications at specific positions can enhance or diminish activity:
- Substituent Effects : The presence of the chlorophenyl group is crucial for enhancing binding affinity and biological activity at the A1 receptor.
- Comparative Analysis : Other thiophene derivatives were evaluated for their biological activities, revealing that variations in substitution patterns lead to differing pharmacological profiles.
Case Studies and Research Findings
- Allosteric Enhancer Activity :
- Anti-inflammatory Properties :
-
Antimicrobial Studies :
- The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, indicating its potential as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C17H16ClNO4S |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H16ClNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-5-7-12(18)8-6-11/h5-8H,4H2,1-3H3,(H,19,21) |
InChI Key |
LYSUOTFXXYTIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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